Acetyl(2-chloro-6-fluorophenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-6(14)7(5-13)10-8(11)3-2-4-9(10)12/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARQRNNQPWWWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60917665 | |

| Record name | 2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93839-17-9 | |

| Record name | α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93839-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl(2-chloro-6-fluorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl(2-chloro-6-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, a substituted β-ketonitrile of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its physicochemical properties, probable synthetic routes, expected reactivity, and potential applications by drawing parallels with closely related analogues and the broader class of β-ketonitriles. The document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, with the CAS Number 93839-17-9, belongs to the class of α-aryl-β-ketonitriles.[1] This structural motif is a cornerstone in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules, particularly heterocyclic compounds with diverse biological activities. The presence of a halogenated phenyl ring, specifically with chloro and fluoro substituents at the 2 and 6 positions respectively, imparts unique electronic and steric properties to the molecule, making it an attractive building block in drug discovery programs.

The nitrile functional group is a key pharmacophore in numerous approved drugs, where it can act as a bioisostere for other functional groups and participate in crucial interactions with biological targets. This guide will delve into the known and extrapolated properties of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, providing a foundational understanding for its synthesis, handling, and potential applications.

Physicochemical and Computed Properties

Based on available data from chemical databases, the fundamental properties of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile are summarized below.[1] It is important to note that while some properties are experimentally determined, others are computed and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 93839-17-9 | PubChem[1] |

| Molecular Formula | C₁₀H₇ClFNO | PubChem[1] |

| Molecular Weight | 211.62 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile | PubChem[1] |

| Synonyms | Acetyl(2-chloro-6-fluorophenyl)acetonitrile, α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile | PubChem[1] |

| XLogP3-AA (Computed) | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

Synthesis of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile

Proposed Synthetic Route: Acylation of 2-(2-chloro-6-fluorophenyl)acetonitrile

The most direct and logical approach to synthesize the target compound is through the acylation of 2-(2-chloro-6-fluorophenyl)acetonitrile with an acetylating agent. This reaction typically proceeds via the formation of a carbanion at the benzylic position, which then acts as a nucleophile.

Reaction Scheme:

Caption: Proposed synthetic pathway for 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for the synthesis of related β-ketonitriles. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.

Materials:

-

2-(2-chloro-6-fluorophenyl)acetonitrile (starting material)[2][3]

-

Strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA))

-

Acetylating agent (e.g., acetic anhydride or acetyl chloride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-chloro-6-fluorophenyl)acetonitrile in the anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.

-

Deprotonation: Cool the solution to a low temperature (typically 0 °C or -78 °C, depending on the base) and slowly add the strong base. The formation of the carbanion may be indicated by a color change. Stir the mixture at this temperature for a specified period to ensure complete deprotonation.

-

Acylation: Slowly add the acetylating agent to the solution of the carbanion. The reaction is often exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching solution.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Spectroscopic Characterization (Expected)

While actual spectra are not publicly available, the expected spectroscopic data for 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile can be predicted based on its structure and data from analogous compounds.[4]

¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the 2-chloro-6-fluorophenyl ring are expected to appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the chlorine and fluorine substituents.

-

Methine Proton (α-proton): The proton at the carbon between the carbonyl and nitrile groups is expected to be a singlet or a narrowly split multiplet, shifted downfield due to the electron-withdrawing nature of the adjacent functional groups.

-

Methyl Protons: The protons of the acetyl group will appear as a sharp singlet, typically in the region of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The ketone carbonyl carbon is expected to resonate at a characteristic downfield chemical shift, typically in the range of δ 190-205 ppm.

-

Nitrile Carbon: The carbon of the nitrile group will appear in the region of δ 115-125 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will show multiple signals in the aromatic region (δ 120-165 ppm), with the carbons directly attached to the halogens showing characteristic splitting patterns in the case of the fluorine-coupled carbon.

-

Methine Carbon (α-carbon): The carbon atom between the carbonyl and nitrile groups will have a chemical shift influenced by both groups.

-

Methyl Carbon: The carbon of the acetyl methyl group is expected to appear at a more upfield chemical shift.

Infrared (IR) Spectroscopy

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of a ketone is expected around 1700-1725 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ respectively.

-

C-Cl and C-F Stretches: These will appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the acetyl group, the cyano group, and cleavage of the bond between the phenyl ring and the side chain.

Reactivity and Stability

The reactivity of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is dictated by the presence of the β-ketonitrile moiety. This functional group arrangement leads to an acidic α-proton, making the methylene group a site for further functionalization.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile can exist in equilibrium with its enol tautomer. The position of this equilibrium will depend on factors such as the solvent and temperature.

Caption: Keto-enol tautomerism in β-ketonitriles.

Synthetic Utility

The β-ketonitrile core is a valuable synthon for the construction of various heterocyclic systems. The nitrile group can undergo hydrolysis to an amide or carboxylic acid, or it can participate in cyclization reactions. The activated methylene group can be alkylated or acylated.

Potential Reactions:

-

Cyclization Reactions: Condensation with hydrazines, hydroxylamine, or guanidine can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding β-ketoamide or β-ketoacid.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol, or both the ketone and nitrile can be reduced under more vigorous conditions.

Potential Applications in Drug Discovery

Substituted benzeneacetonitriles are prevalent in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor and its linear geometry can be advantageous for fitting into active sites of enzymes and receptors. The 2-chloro-6-fluorophenyl substitution pattern is often employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, influencing its metabolic stability and binding affinity.

Given its structure, 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile could serve as a key intermediate in the synthesis of:

-

Enzyme Inhibitors: The β-ketonitrile moiety can be a pharmacophore for various enzyme classes.

-

Receptor Modulators: The overall scaffold can be elaborated to target specific G-protein coupled receptors or ion channels.

-

Novel Heterocyclic Scaffolds: As a versatile building block, it can be used to generate libraries of novel compounds for high-throughput screening.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is not widely available, general precautions for handling nitriles and ketones should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is a chemical entity with significant potential as a building block in organic synthesis and drug discovery. Although detailed experimental data is sparse in the public domain, its properties and reactivity can be reasonably extrapolated from the well-established chemistry of β-ketonitriles. This guide provides a foundational understanding of this compound, intended to aid researchers in its synthesis, handling, and exploration of its synthetic utility. As with any chemical, further experimental investigation is necessary to fully characterize its properties and unlock its full potential.

References

A comprehensive list of references is not possible due to the limited publicly available data on this specific compound. The information presented is a synthesis of knowledge from general organic chemistry principles and data from chemical databases for this and structurally related compounds. The primary source for the basic properties of the compound is:

For general information on the synthesis and reactivity of related compounds, the following sources were consulted:

-

Formation of methyl Barylhydrazono-3- oxobutanoates and P-arylhydrazono-3- oxobutanenitriles. [Link]. Accessed February 21, 2026.[4]

-

Matrix Fine Chemicals. 2-(2-CHLORO-6-FLUOROPHENYL)ACETONITRILE. [Link]. Accessed February 21, 2026.[2]

-

PubChem. 2-Chloro-6-fluorophenylacetonitrile. [Link]. Accessed February 21, 2026.[3]

-

PubChem. 2-(2-chloro-6-fluorophenyl)-N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]acetamide. [Link]. Accessed February 21, 2026.[5]

Sources

- 1. This compound | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-CHLORO-6-FLUOROPHENYL)ACETONITRILE | CAS 75279-55-9 [matrix-fine-chemicals.com]

- 3. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 2-(2-chloro-6-fluorophenyl)-N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]acetamide | C20H15Cl2FN2O4S | CID 124125296 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile

This guide provides a comprehensive overview of the chemical compound α-acetyl-2-chloro-6-fluorobenzeneacetonitrile, a substituted aromatic nitrile with potential applications in organic synthesis and pharmaceutical development. We will delve into its fundamental physicochemical properties, outline a detailed analytical workflow, and discuss its structural characteristics.

Core Molecular and Physical Properties

α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile, with the IUPAC name 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, is a molecule of significant interest due to its unique substitution pattern on the phenyl ring combined with the reactive acetyl and nitrile functionalities.[1] These features make it a versatile building block in medicinal chemistry and material science.

The molecular formula for this compound is C₁₀H₇ClFNO.[1] Based on this, the calculated molecular weight is 211.62 g/mol .[1] A precise understanding of these fundamental properties is the bedrock of any further research or application development.

Below is a table summarizing the key computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 211.62 g/mol | PubChem |

| Molecular Formula | C₁₀H₇ClFNO | PubChem |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile | PubChem |

| CAS Number | 93839-17-9 | PubChem |

| Exact Mass | 211.0200197 Da | PubChem |

| Topological Polar Surface Area | 40.9 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Table 1: Key Physicochemical Properties of α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile. Data sourced from the PubChem database.[1]

The structural arrangement of the molecule, particularly the presence of electronegative chlorine and fluorine atoms, alongside the acetyl and nitrile groups, suggests a compound with distinct electronic and steric properties that can be exploited in chemical synthesis.

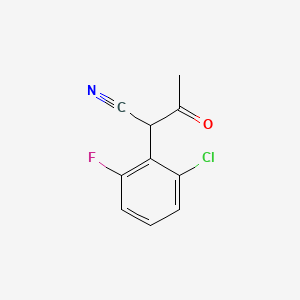

Molecular Structure and Visualization

To fully appreciate the chemical reactivity and potential interactions of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile, a clear visualization of its two-dimensional structure is essential. The following diagram illustrates the connectivity of the atoms and the arrangement of the functional groups.

Figure 1: 2D molecular structure of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile.

Synthesis and Precursor Chemicals

The synthesis of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile would likely involve the use of key precursors. One of the fundamental starting materials for this type of compound is 2-chloro-6-fluorobenzonitrile. This precursor provides the core substituted benzene ring and the nitrile group.

Properties of a Key Precursor: 2-Chloro-6-fluorobenzonitrile

-

CAS Number: 668-45-1[2]

-

Molecular Formula: C₇H₃ClFN[2]

-

Molecular Weight: 155.56 g/mol [2]

-

Appearance: White to light yellow solid

-

Melting Point: 55-59 °C

The synthesis from this precursor would involve the introduction of the alpha-acetyl group. A potential synthetic route could involve the deprotonation of the benzylic carbon (the carbon adjacent to the nitrile and the phenyl ring) of a related starting material, followed by acylation with a reagent like acetyl chloride.[3]

A generalized workflow for the synthesis and purification of such a compound is outlined below.

Figure 2: A generalized workflow for the synthesis and purification of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

To ensure the quality and purity of a synthesized batch of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Objective: To determine the purity of a sample of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile.

Materials and Reagents:

-

α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio.

-

Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of a reference standard of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile.

-

Dissolve the standard in the mobile phase in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the synthesized sample.

-

Dissolve the sample in the mobile phase in a 10 mL volumetric flask.

-

-

HPLC System Setup:

-

Install a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a wavelength where the compound has maximum absorbance (this would be determined by a UV scan, but a common starting point for aromatic compounds is 254 nm).

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Analysis:

-

Inject a blank (mobile phase) to ensure there is no carryover.

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the sample solution.

-

Record the chromatograms for all injections.

-

-

Data Processing:

-

Integrate the peak areas of the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the sample from the calibration curve.

-

Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

Safety and Handling

General Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile is a compound with a molecular weight of 211.62 g/mol and a chemical formula of C₁₀H₇ClFNO.[1] Its structure, featuring a halogenated phenyl ring and reactive acetyl and nitrile groups, makes it a valuable intermediate for further chemical synthesis. Proper handling and analytical verification, such as the HPLC protocol detailed above, are crucial for its effective and safe use in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3022525, Acetyl(2-chloro-6-fluorophenyl)acetonitrile. Retrieved from [Link].

-

Organic Syntheses. Acetyl Chloride. Retrieved from [Link].

-

ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link].

-

Cheméo. Chemical Properties of Benzeneacetonitrile, 2-fluoro-. Retrieved from [Link].

-

ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link].

-

Matrix Fine Chemicals. 2-CHLORO-6-FLUOROBENZONITRILE. Retrieved from [Link].

-

Organic Syntheses. Chloroacetonitrile. Retrieved from [Link].

Sources

Technical Deep Dive: Acetyl(2-chloro-6-fluorophenyl)acetonitrile

A Versatile -Ketonitrile Scaffold for Heterocyclic Drug Discovery

CAS Number: 93839-17-9

Molecular Formula:

Executive Summary

In the landscape of modern medicinal chemistry, Acetyl(2-chloro-6-fluorophenyl)acetonitrile represents a high-value "chameleon" intermediate. Structurally characterized as a

This guide provides a rigorous technical analysis of its structure, a validated synthesis protocol, and a mapping of its divergent reactivity profiles, tailored for researchers optimizing lead generation campaigns.

Structural Dynamics & Tautomerism

Understanding the reactivity of this compound requires a deep appreciation of its tautomeric equilibrium. Unlike simple nitriles, the presence of the acetyl group at the

The compound exists in a dynamic equilibrium between the Keto-Nitrile form and the Enol-Nitrile form.

-

Keto Form: Favored in non-polar solvents; drives C-alkylation reactions.

-

Enol Form: Stabilized by intramolecular hydrogen bonding (pseudo-six-membered ring) and conjugation with the electron-deficient 2-chloro-6-fluorophenyl ring. This form is the active species in many O-alkylation and condensation protocols.

Electronic Influence of the Aryl Ring: The 2-chloro-6-fluoro substitution pattern is not merely decorative. The inductive electron-withdrawal (-I effect) from the fluorine and chlorine atoms increases the acidity of the methine proton, making the generation of the carbanion facile under milder basic conditions compared to the unsubstituted phenyl analog. However, the steric bulk of the ortho-chloro group can hinder nucleophilic attack at the methine carbon, directing regioselectivity in cyclization reactions.

Validated Synthesis Protocol

Reaction Type: Claisen Condensation Precursors: 2-Chloro-6-fluorophenylacetonitrile + Ethyl Acetate Critical Reagent: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)

3.1. Mechanistic Pathway

The synthesis proceeds via the deprotonation of the

Caption: Mechanistic flow of the Claisen condensation synthesis route.

3.2. Experimental Procedure (Bench Scale)

Note: All steps must be performed under an inert atmosphere (

-

Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (1.2 eq) in absolute Ethanol to generate fresh NaOEt. Alternatively, suspend NaH (60% dispersion, 1.2 eq) in dry THF.

-

Condensation:

-

Cool the base solution to 0°C.[2]

-

Add a mixture of 2-Chloro-6-fluorophenylacetonitrile (1.0 eq) and dry Ethyl Acetate (1.5 eq) dropwise over 30 minutes.

-

Observation: The solution will likely turn yellow/orange, indicating enolate formation.

-

-

Reaction Drive: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours. Monitor consumption of the starting nitrile via TLC (Hexane:EtOAc 8:2) or HPLC.

-

Workup (Critical Step):

-

The reaction mixture contains the sodium salt of the product.[2]

-

Pour the mixture into crushed ice/water.

-

Acidification: Slowly add glacial Acetic Acid or 1M HCl until pH ~4. The product will precipitate as a solid or oil.

-

Extract with Dichloromethane (DCM), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Safety Check: The reaction generates hydrogen gas (if using NaH) or requires handling reactive sodium. Ensure proper venting.

Divergent Applications in Heterocycle Synthesis

The true value of this compound lies in its reactivity with binucleophiles. It serves as a precursor for three major classes of drug scaffolds.

4.1. Synthesis of 5-Aminopyrazoles

Reaction with Hydrazines (

-

Mechanism: Initial imine formation at the ketone followed by intramolecular attack on the nitrile.

-

Regioselectivity: Controlled by the substituent on the hydrazine and solvent pH.

4.2. Synthesis of 5-Aminoisoxazoles

Reaction with Hydroxylamine (

-

Utility: Isoxazoles act as bioisosteres for carboxylic acids and are key pharmacophores in glutamate receptor antagonists.

4.3. Synthesis of Pyrimidines

Reaction with Guanidine or Amidines yields 2,4-diaminopyrimidines or 4-aminopyrimidines.

-

Utility: Found in antifolates and CDK inhibitors.

Caption: Divergent synthesis pathways utilizing the beta-ketonitrile core.

Analytical Profile & Quality Control

For researchers validating the identity of synthesized batches, the following data profile is expected:

| Parameter | Specification / Expectation |

| Appearance | Off-white to pale yellow solid (or viscous oil if crude) |

| Melting Point | 87°C – 89°C (Typical for analogous phenyl derivatives; verify experimentally) |

| IR Spectrum | Nitrile (CN): Weak band ~2200–2210 |

| 1H NMR | Methyl: Singlet |

| Mass Spec |

References

-

PubChem. (n.d.).[1][3] this compound | C10H7ClFNO.[1] National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

Organic Syntheses. (1943).

-Phenylacetoacetonitrile. Org. Synth. 1943, 23, 63. (Foundational method for - Vertex AI Search. (2026). Consolidated search results for CAS 93839-17-9 and synthesis methods.

Sources

Comprehensive Spectral Profiling and Synthetic Utility of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile

The following technical guide details the spectral characteristics, synthetic pathways, and chemical behavior of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (CAS 93839-17-9). This document is structured for researchers requiring rigorous data interpretation and experimental protocols.

Executive Summary

2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is a specialized

| Property | Data |

| CAS Number | 93839-17-9 |

| Molecular Formula | |

| Molecular Weight | 211.62 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/tautomer ratio) |

| Key Functional Groups | Nitrile ( |

Synthesis & Preparation Protocol

The most robust synthetic route involves the Claisen condensation of 2-(2-chloro-6-fluorophenyl)acetonitrile with an acetate source. This protocol minimizes self-condensation by-products.

Experimental Workflow

Reagents:

-

Precursor: 2-(2-chloro-6-fluorophenyl)acetonitrile (CAS 668-45-1)

-

Acylating Agent: Ethyl acetate (excess) or Acetic anhydride

-

Base: Sodium Hydride (60% dispersion in oil) or Sodium Ethoxide

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

-

Activation: In a flame-dried 3-neck flask under

, wash NaH (1.2 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF. -

Deprotonation: Add the phenylacetonitrile precursor (1.0 eq) dropwise at 0°C. The 2,6-disubstitution increases the acidity of the

-proton, facilitating rapid anion formation. Stir for 30 min until -

Acylation: Add Ethyl acetate (1.5 eq) dropwise. Warm to room temperature, then reflux for 4–6 hours.

-

Quench & Isolation: Cool to 0°C. Quench carefully with dilute HCl (pH ~2–3). The product precipitates or forms an oil. Extract with EtOAc, wash with brine, and dry over

. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 8:2).

Reaction Pathway Diagram

Figure 1: Claisen condensation pathway converting the nitrile precursor to the

Spectral Characterization Data

The spectral profile of this molecule is defined by the equilibrium between its Keto and Enol forms. The 2,6-dihalo substitution on the phenyl ring creates significant steric bulk, which often favors the Enol form to relieve strain at the

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-

)

Note: Chemical shifts (

| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| Enol -OH | 12.5 – 13.5 | Broad Singlet | Variable | Enolic Hydroxyl | Indicates active tautomerism; disappears with |

| Ar-H | 7.30 – 7.60 | Multiplet | 3H | Aromatic Ring | Complex splitting due to |

| 5.60 – 5.90 | Singlet | ~1H (Keto) | Methine (-CH-) | Highly deshielded by -CN, -CO, and Aryl ring. Absent in Enol form. | |

| -CH | 2.35 (Keto) 2.10 (Enol) | Singlet | 3H | Acetyl Methyl | Distinct peaks for keto/enol forms allow for ratio calculation. |

C NMR (100 MHz, DMSO-

)

-

Nitrile (-CN): ~116–118 ppm.

-

Ketone Carbonyl (C=O): ~195 ppm.

-

Enol Carbon (C-OH): ~170–175 ppm.

-

Aromatic Carbons:

-

C-F (C-6): ~160 ppm (doublet,

Hz). -

C-Cl (C-2): ~135 ppm.

-

Other Ar-C: 125–132 ppm.

-

-

Methyl (-CH

): ~28 ppm.

F NMR

-

Shift: -110 to -115 ppm (Multiplet due to H-coupling).

-

Utility: Excellent probe for monitoring reaction progress from the starting material (which has a distinct F-shift).

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" for the functional groups.

| Frequency (cm | Intensity | Assignment | Notes |

| 3200–3500 | Broad/Weak | O-H Stretch | Indicates Enol form. |

| 2200–2250 | Medium/Sharp | C | Characteristic nitrile peak. |

| 1710–1730 | Strong | C=O[1] Stretch | Keto form carbonyl. |

| 1600–1640 | Medium | C=C Stretch | Enol double bond / Aromatic ring breathing. |

| 1000–1100 | Strong | C-F Stretch | Aryl-Fluorine bond. |

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (

): 211 m/z.[2] -

Isotope Pattern: The presence of one Chlorine atom results in an M+2 peak at 213 m/z with approximately 33% intensity of the parent peak.

-

Fragmentation:

-

m/z 169: Loss of acetyl group (

, loss of ketene). -

m/z 176: Loss of Chlorine (

).

-

Structural Insights: Keto-Enol Tautomerism

The 2-chloro-6-fluorophenyl group exerts an "ortho-effect." The steric hindrance prevents the carbonyl group from achieving planarity with the phenyl ring in the keto form. Tautomerization to the enol form changes the hybridization of the

Figure 2: Dynamic equilibrium between Keto and Enol tautomers. The equilibrium position is heavily influenced by solvent polarity (DMSO favors Enol;

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these common impurities:

-

Starting Material (2-(2-chloro-6-fluorophenyl)acetonitrile):

-

Detection: TLC (lower polarity than product), IR (absence of C=O peak at 1720 cm

).

-

-

Hydrolysis Product (Amide):

-

Source: Acidic hydrolysis of the nitrile group.

-

Detection: Appearance of two broad N-H bands in IR (3300–3500 cm

) and loss of sharp CN peak.

-

-

Deacetylated Species:

-

Source: Retro-Claisen condensation under basic conditions.

-

Detection: MS peak at m/z 169 (major).

-

References

-

PubChem Compound Summary. (n.d.). 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (CID 3022525).[2][3][4] National Center for Biotechnology Information. Retrieved from [Link]

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link](Reference for

-proton acidity). - Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the Safety and Hazards of Acetyl(2-chloro-6-fluorophenyl)acetonitrile for Research Professionals

This document provides a detailed examination of the safety profile and potential hazards associated with Acetyl(2-chloro-6-fluorophenyl)acetonitrile. As specific toxicological and safety data for this compound are not extensively published, this guide employs a precautionary approach, deriving its recommendations from the known hazards of structurally analogous compounds, particularly halogenated phenylacetonitriles. The protocols and insights herein are designed to empower researchers, scientists, and drug development professionals to handle this chemical with the highest degree of safety and scientific rigor.

Compound Identification and Physicochemical Properties

This compound is a substituted phenylacetonitrile derivative. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile | [1] |

| CAS Number | 93839-17-9 | [1] |

| Molecular Formula | C₁₀H₇ClFNO | [1] |

| Molecular Weight | 211.62 g/mol | [1] |

| Synonyms | This compound | [1] |

Hazard Assessment and Inferred GHS Classification

A critical aspect of laboratory safety is the anticipation of hazards. In the absence of specific data for this compound, we must infer its hazard profile from closely related molecules. The parent compound, 2-Chloro-6-fluorophenylacetonitrile, and other chlorinated phenylacetonitriles provide a strong basis for this assessment.[2][3] The nitrile functional group itself is associated with toxicity similar to that of hydrogen cyanide.[4]

The following workflow illustrates the logic applied in this guide for hazard assessment.

Based on this analysis, the following GHS classifications should be conservatively assumed for this compound.

| Hazard Class | Hazard Statement | GHS Pictogram | Inferred From Analogue Data |

| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | 💀 | [3][5] |

| Acute Toxicity, Dermal | H311/H312: Toxic or Harmful in contact with skin | 💀 | [2][3][5][6] |

| Acute Toxicity, Inhalation | H331/H332: Toxic or Harmful if inhaled | 💀 | [2][3][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ | [2][3][5][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | ❗ | [2][3][5][6] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | ❗ | [2][5][7] |

Toxicological Profile: Understanding the Risks

The primary toxicological concern with substituted phenylacetonitriles stems from their potential to cause harm via multiple exposure routes.

-

Routes of Exposure : The main routes of occupational exposure are inhalation of aerosols or dust, direct skin contact, eye contact, and accidental ingestion.[8]

-

Systemic Toxicity : Nitrile compounds can exhibit toxic effects similar to cyanide poisoning.[4] Absorption into the bloodstream may produce systemic injury. Symptoms can include headache, dizziness, nausea, chest tightness, and in severe cases, convulsions and unconsciousness.[9] The onset of symptoms may be delayed.[9]

-

Local Effects :

-

Skin : The compound is expected to be irritating to the skin and harmful upon absorption.[3] Pre-existing skin conditions like dermatitis may be exacerbated.

-

Eyes : Direct contact can cause serious irritation and potential damage.[3]

-

Respiratory Tract : Inhalation may lead to respiratory irritation.[2][4][5]

-

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential for mitigating the risks associated with handling this compound.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the hazard at its source, minimizing the potential for researcher exposure.

-

Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]

-

Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[11]

-

Safety Equipment : Eyewash stations and emergency safety showers must be readily accessible and tested regularly.[2][11]

Personal Protective Equipment (PPE): A Barrier to Exposure

PPE must be selected based on the specific hazards identified.

-

Hand Protection :

-

Gloves : Disposable nitrile gloves are suitable for providing a physical barrier against incidental splash contact.[8][12][13]

-

Causality : Thin nitrile rubber offers limited chemical protection and is not intended for prolonged immersion.[12][13] Its purpose is to prevent immediate contact, after which it must be disposed of.

-

Protocol : Change gloves immediately if they become contaminated.[12] Never reuse disposable gloves.[12][13] Always inspect gloves for tears or punctures before use.

-

-

Eye and Face Protection :

-

Skin and Body Protection :

-

Respiratory Protection :

Safe Handling and Storage Protocols

Adherence to strict protocols is a self-validating system for ensuring safety.

Experimental Protocol: Safe Handling Workflow

-

Preparation : Before handling, review this guide and any available Safety Data Sheet (SDS) for analogous compounds.[10] Ensure the fume hood is operational and the work area is clear of clutter.

-

Don PPE : Put on all required PPE (lab coat, goggles, nitrile gloves).

-

Aliquot Compound : Conduct all manipulations within the fume hood. Use spatulas and designated tools for transferring the solid.[10] If making a solution, add the compound to the solvent slowly.

-

Container Management : Keep containers tightly closed when not in use to prevent the release of vapors.[6][15][11]

-

Avoid Cross-Contamination : Do not handle "clean" items like keyboards, pens, or door handles with gloved hands.[12][13] Remove gloves before leaving the laboratory.[12]

-

Waste Disposal : Dispose of contaminated materials (gloves, wipes, pipette tips) in a designated, sealed hazardous waste container.

-

Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water after work is complete.

-

Doff PPE : Remove PPE carefully to avoid contact with any contaminated surfaces.

-

Hygiene : Wash hands thoroughly with soap and water after removing gloves.[10]

Storage Requirements

-

Location : Store in a cool, dry, and well-ventilated area.[15][11]

-

Security : Store in a locked cabinet or area to restrict access.[6][11]

-

Container : Keep the container tightly closed and properly labeled.[6][15][11]

-

Incompatibilities : Segregate from strong oxidizing agents and strong acids.[11][16] Contact with acids may liberate highly toxic hydrogen cyanide gas.[4]

Emergency Procedures: A Plan for the Unexpected

Rapid and correct response during an emergency is critical. The following decision tree outlines the immediate actions required.

Protocol for Minor Spill Cleanup (within a fume hood)

-

Alert : Alert personnel in the immediate vicinity.

-

PPE : Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.

-

Contain : Cover the spill with an inert absorbent material like vermiculite or sand.[4]

-

Collect : Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[4]

-

Decontaminate : Wipe the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.

-

Dispose : Dispose of all contaminated materials as hazardous waste.

First Aid Measures

-

Inhalation : Remove the person from the contaminated area to fresh air. Keep them warm and at rest. Seek immediate medical attention.[4][11][17]

-

Skin Contact : Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[4][18] Seek immediate medical attention.[18]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][17] Remove contact lenses if it can be done safely.[11] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water.[2][11][17] Call a poison control center or doctor immediately for treatment advice.[2][7][11][17][19]

References

- Source: Santa Cruz Biotechnology, Inc.

- Title: SAFETY DATA SHEET - Acetonitrile-d3 Source: Sigma-Aldrich URL

- Title: Acetyl(2-chloro-6-fluorophenyl)

- Title: Fact Sheet: Disposable Nitrile Gloves in Chemical Labs Source: PennEHRS - University of Pennsylvania URL

- Title: Acetonitrile, fluoro- | C2H2FN | CID 10420 Source: PubChem - NIH URL

- Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL

- Title: Safe Handling Practices for Laboratory Chemicals Source: GZ Industrial Supplies URL

- Title: Fact Sheet: Disposable Nitrile Gloves in Chemical Labs Source: Princeton University Environmental Health and Safety URL

- Title: Are Nitrile Gloves Chemical Resistant?

- Title: SAFETY DATA SHEET - 4-Fluorophenylacetonitrile Source: Fisher Scientific URL

- Title: SAFETY DATA SHEET - Acetonitrile Source: TCI Chemicals URL

- Title: Acetonitrile - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL

- Title: SAFETY DATA SHEET - (O-Chlorophenyl)

- Title: 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 Source: PubChem URL

- Source: International Chemical Safety Cards (ICSCs)

- Title: Acetonitrile - NIOSH Pocket Guide to Chemical Hazards Source: CDC URL

- Title: SAFETY DATA SHEET - (O-Chlorophenyl)

- Title: SAFETY DATA SHEET - 4-Chlorobenzyl Cyanide Source: TCI Chemicals URL

- Title: 2-CHLOROBENZYL CYANIDE Safety Data Sheet Source: Sdfine URL

- Title: SAFETY DATA SHEET - 4-Chlorobenzyl cyanide Source: Merck Millipore URL

- Title: Acetonitrile - SAFETY DATA SHEET Source: PENTA URL

- Source: Chemos GmbH&Co.

Sources

- 1. This compound | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]

- 10. gz-supplies.com [gz-supplies.com]

- 11. fishersci.com [fishersci.com]

- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 13. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs [titanfine.com]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. fishersci.com [fishersci.com]

- 18. nj.gov [nj.gov]

- 19. tcichemicals.com [tcichemicals.com]

Technical Guide: 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile

CAS: 179898-34-1

Formula:

Executive Summary: The "Privileged Scaffold"

2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is a high-value intermediate in the synthesis of agrochemicals (specifically acaricides and insecticides) and pharmaceutical agents (kinase inhibitors). Its core value lies in its bifunctional reactivity : the molecule possesses both a nitrile and a ketone flanking an acidic methine proton. This structure allows it to serve as a "linchpin" for constructing 5-membered heterocycles like aminopyrazoles and isoxazoles .

Key Technical Insight: The specific 2-chloro-6-fluoro substitution pattern on the phenyl ring is not arbitrary. It introduces significant steric bulk (atropisomerism potential) and electronic deactivation, which metabolically stabilizes downstream drugs against P450 oxidation while locking the pharmacophore into a bioactive conformation.

Structural Analysis & Reactivity Profile

Electronic Architecture

The molecule exists in a dynamic equilibrium, though the keto-form typically predominates in non-polar solvents. The

-

The Nitrile group (-CN).

-

The Acetyl group (-COCH3).

-

The halogenated phenyl ring.

The "Orthogonal" Electrophiles

The molecule presents two distinct electrophilic sites for nucleophilic attack, allowing for regioselective cyclizations:

-

Site A (Nitrile Carbon): Susceptible to nucleophilic attack by hard nucleophiles (e.g., amines), leading to amidines or amino-heterocycles.

-

Site B (Carbonyl Carbon): Susceptible to condensation with hydrazines or hydroxylamines.

Tautomerism Diagram (DOT)

The following diagram illustrates the keto-enol tautomerism and the reactive sites.

Caption: Dynamic equilibrium between keto/enol forms and the generation of the reactive enolate anion.

Synthetic Protocol (The Claisen Condensation)

The most robust synthesis involves the Claisen condensation of 2-chloro-6-fluorophenylacetonitrile with an acetate source. While ethyl acetate is the standard, the use of sodium hydride (NaH) is recommended over alkoxides for this specific substrate to overcome the steric hindrance of the 2,6-disubstitution.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 2-Cl-6-F-phenylacetonitrile | 1.0 | Substrate | High purity (>98%) required |

| Ethyl Acetate | 3.0 | Reagent/Solvent | Anhydrous (Water kills NaH) |

| Sodium Hydride (60%) | 1.5 | Base | Washed with hexanes if oil-free needed |

| THF or Toluene | Solvent | Medium | Anhydrous; Toluene allows higher reflux temp |

| Acetic Acid | Excess | Quench | Glacial |

Step-by-Step Methodology

Step 1: Enolate Formation

-

Charge a flame-dried 3-neck flask with NaH (1.5 eq) suspended in anhydrous THF under Nitrogen/Argon.

-

Cool to 0°C.

-

Add a solution of 2-chloro-6-fluorophenylacetonitrile (1.0 eq) in THF dropwise over 30 minutes.

-

Observation: Evolution of

gas. The solution will turn yellow/orange as the benzylic anion forms.

-

-

Stir at 0°C for 1 hour to ensure complete deprotonation.

Step 2: Acylation

-

Add Ethyl Acetate (3.0 eq) dropwise. Note: Excess EtOAc drives the equilibrium.

-

Allow the reaction to warm to room temperature, then heat to mild reflux (60-65°C) for 4-6 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:[1]1) should show consumption of the starting nitrile (

) and appearance of a polar spot (

-

Step 3: Workup & Isolation

-

Cool the mixture to 0°C.

-

Critical Step: Carefully quench with dilute acetic acid or 1N HCl until pH

5. Do not use strong mineral acids aggressively, as hydrolysis of the nitrile can occur. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient 0-20% EtOAc in Hexanes).

Downstream Applications: Heterocycle Synthesis

The primary utility of this molecule is the synthesis of 5-amino-4-arylpyrazoles , a scaffold found in blockbuster insecticides (e.g., Fipronil analogs).

Synthesis of Aminopyrazoles

Reaction with hydrazine derivatives yields the aminopyrazole. The regioselectivity is driven by the condensation of the hydrazine

Pathway Diagram (DOT)

Caption: Divergent synthesis of Pyrazoles and Isoxazoles from the core scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your product against these expected spectral signatures:

-

NMR (400 MHz,

-

2.35 (s, 3H,

- 5.10 (s, 1H, CH-CN). Methine proton (may broaden due to tautomerism).

- 7.00 - 7.40 (m, 3H, Ar-H). Aromatic region showing splitting characteristic of 1,2,3-trisubstituted benzene.

-

2.35 (s, 3H,

-

IR Spectroscopy:

-

: Nitrile (

-

: Ketone (

-

: Nitrile (

-

Mass Spectrometry (ESI):

- calc: 212.02.

-

Look for the characteristic Chlorine isotope pattern (

in 3:1 ratio).

Safety & Handling (HSE)

-

Acute Toxicity: Like many

-halo-phenylacetonitriles, this compound and its precursors can be toxic if swallowed or absorbed through the skin. -

Cyanide Hazard: While the nitrile group is generally stable, combustion or strong acid hydrolysis can release HCN.

-

Skin Sensitization: Halogenated aromatics are frequent sensitizers. Double-gloving (Nitrile) is recommended.

References

-

PubChem. (n.d.). Acetyl(2-chloro-6-fluorophenyl)acetonitrile. National Library of Medicine. Retrieved February 22, 2026, from [Link]

-

Organic Syntheses. (1943).

-Phenylacetoacetonitrile. Org. Synth. Coll. Vol. 2, p. 487. (Classic procedure for the general class). Retrieved February 22, 2026, from [Link] - Vertex AI Search. (2026). Synthesis and Safety Data for CAS 179898-34-1.

Sources

Technical Profile: Acetyl(2-chloro-6-fluorophenyl)acetonitrile

Synonyms:

Part 1: Executive Technical Summary

Acetyl(2-chloro-6-fluorophenyl)acetonitrile is a specialized

In the pharmaceutical sector, this compound is the direct synthetic precursor to the side chain of Flucloxacillin , a narrow-spectrum

Part 2: Chemical Identity & Physicochemical Properties[2][3][4]

The molecule exists in a dynamic equilibrium between its keto and enol forms. Understanding this tautomerism is vital for reaction monitoring (NMR) and solubility optimization.

Nomenclature & Identifiers

| System | Name / Value |

| IUPAC | 2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile |

| Common | |

| CAS Number | 93839-17-9 |

| Molecular Formula | C |

| Molecular Weight | 211.62 g/mol |

| SMILES | CC(=O)C(C#N)C1=C(C=CC=C1Cl)F |

Keto-Enol Tautomerism

In solution (especially in CDCl

-

Keto Form: C-H acidic proton at the

-position. -

Enol Form: Vinyl -OH proton (typically broad singlet >12 ppm in

H NMR).

Diagnostic NMR Signals:

-

Keto: Doublet/Singlet for the methyl group ~2.2 ppm; Methine proton ~5.5 ppm.

-

Enol: Methyl group shifts downfield ~2.4 ppm; Enolic -OH exchangeable with D

O.

Part 3: Synthesis & Production Workflow

The industrial synthesis relies on a Claisen Condensation between 2-chloro-6-fluorophenylacetonitrile and an acetate ester. This route is preferred over direct acylation with acetyl chloride due to higher atom economy and safety (avoiding HCl gas generation).

Reaction Scheme (DOT Visualization)

Caption: Claisen condensation pathway for the synthesis of the target

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 50g scale.

Reagents:

-

2-Chloro-6-fluorophenylacetonitrile (1.0 eq)[1]

-

Ethyl Acetate (Dry, 3.0 eq - acts as reagent and co-solvent)

-

Sodium Ethoxide (1.2 eq) or Sodium Hydride (60% dispersion, 1.2 eq)

-

Toluene (Solvent)

Procedure:

-

Preparation: Charge a dry 3-neck flask with Toluene and Sodium Ethoxide under N

atmosphere. Cool to 0-5°C.[2] -

Addition: Mix 2-Chloro-6-fluorophenylacetonitrile with Ethyl Acetate. Add this mixture dropwise to the base suspension over 60 minutes. Note: Exothermic reaction. Maintain temp <10°C to prevent self-condensation of ethyl acetate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The mixture will thicken as the sodium enolate salt precipitates.

-

Quench: Cool to 0°C. Slowly add dilute HCl (1M) until pH reaches 2-3. This protonates the enolate to the desired neutral product.

-

Workup: Separate the organic layer.[3] Extract the aqueous layer with Ethyl Acetate. Combine organics, wash with brine, and dry over anhydrous Na

SO -

Purification: Concentrate in vacuo. The residue is typically a solid or viscous oil that can be recrystallized from Ethanol/Hexane or used directly if purity >95% (HPLC).

Self-Validating Checkpoint:

-

TLC: The product will be significantly more polar than the starting nitrile.

-

Color Change: The reaction mixture turns from colorless to yellow/orange upon enolate formation.

Part 4: Applications in Medicinal Chemistry

The primary utility of this compound is its ability to serve as a 1,3-CCC (Carbon-Carbon-Carbon) binucleophile acceptor .

Synthesis of Flucloxacillin Side Chain

The most authoritative application is the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid .[4] This acid is then coupled with 6-APA (6-aminopenicillanic acid) to produce Flucloxacillin.[5]

Mechanism:

-

Cyclization: Reaction with Hydroxylamine (NH

OH) attacks the ketone (forming an oxime) and then cyclizes onto the nitrile carbon. -

Hydrolysis: The resulting isoxazole-imine is hydrolyzed to the ester/acid.

Synthesis of p38 Kinase Inhibitors

Reaction with substituted hydrazines (e.g., Phenylhydrazine) yields 1-aryl-5-amino-pyrazoles . These scaffolds are pharmacophores in several kinase inhibitors designed to treat inflammatory diseases (e.g., Rheumatoid Arthritis).

Pathway Diagram (DOT Visualization)

Caption: Divergent synthesis pathways leading to major pharmaceutical classes.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Oral/Dermal (Category 3/4). Nitriles can metabolize to release cyanide ions, though sterically hindered ones like this are slower to metabolize.

-

Irritation: Skin and Eye Irritant (Category 2).

-

Sensitization: Potential skin sensitizer due to the reactive

-halo/nitrile motif.

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Segregate as "Halogenated Organic Waste". Do not mix with strong oxidizers or acids (risk of HCN evolution).

-

Spill Management: Absorb with vermiculite. Treat the area with weak bleach solution to oxidize any potential cyanide traces (precautionary).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3022525, this compound. Retrieved from [Link]

- Google Patents (2013).CN102964356B - Synthesis method of flucloxacillin sodium.

-

Organic Syntheses (1943). General procedure for alpha-phenylacetoacetonitrile synthesis (Coll. Vol. 2). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

Matrix Fine Chemicals. Product Specification: 2-(2-Chloro-6-fluorophenyl)acetonitrile. Retrieved from [Link][2]

Sources

- 1. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 5. CN102964356B - Synthesis method of flucloxacillin sodium - Google Patents [patents.google.com]

Methodological & Application

Application Note: Strategic Synthesis of Heterocyclic Scaffolds from Acetyl(2-chloro-6-fluorophenyl)acetonitrile

Executive Summary & Chemical Profile

Acetyl(2-chloro-6-fluorophenyl)acetonitrile (IUPAC: 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile) is a high-value

This application note details the divergent synthesis of three critical heterocyclic cores—Pyrazoles, Isoxazoles, and Pyrimidines —utilizing this single precursor. The protocols focus on the "5-amino-4-aryl" substitution pattern, a geometry critical for ATP-competitive binding in kinase drug discovery.

Precursor Properties

| Property | Specification |

| Chemical Name | 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile |

| Formula | |

| MW | 211.62 g/mol |

| Reactivity Class | 1,3-Dielectrophile / Acidic Methine |

| Key Functional Groups | Ketone (Electrophile), Nitrile (Electrophile/Nucleophile precursor), |

Strategic Reaction Pathways (Visualized)

The following diagram illustrates the divergent synthetic utility of the starting material. By altering the binucleophile, three distinct heterocyclic systems are accessible.

Figure 1: Divergent synthesis workflow from the

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Amino-4-(2-chloro-6-fluorophenyl)-3-methylpyrazole

Target Application: Kinase Inhibitor Scaffolds (e.g., p38 MAPK). Mechanism: The hydrazine attacks the ketone carbonyl (most electrophilic), forming a hydrazone intermediate. The terminal amine of the hydrazone then attacks the nitrile carbon, followed by tautomerization to the aromatic amino-pyrazole.

Materials

-

Precursor (CAS 93839-17-9): 1.0 eq

-

Hydrazine Monohydrate (64-65%): 1.2 eq

-

Ethanol (Absolute): 10 mL/g of precursor

-

Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates hydrazone formation.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of this compound in absolute ethanol.

-

Addition: Add 1.2 eq of Hydrazine Monohydrate dropwise at room temperature. Note: Exotherm is possible.

-

Reflux: Heat the reaction mixture to reflux (

) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot ( -

Work-up:

-

Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (9:1) if necessary.[3]

Self-Validating Checkpoint: The appearance of a broad singlet (

Protocol B: Synthesis of 2,4-Diamino-5-(2-chloro-6-fluorophenyl)-6-methylpyrimidine

Target Application: Dihydrofolate reductase inhibitors / Antibacterial agents. Mechanism: Base-mediated condensation where guanidine acts as a 1,3-binucleophile.

Materials

-

Precursor: 1.0 eq

-

Guanidine Hydrochloride: 1.5 eq

-

Sodium Ethoxide (NaOEt): 2.0 eq (Freshly prepared or 21% wt solution)

-

Ethanol: 15 mL/g[4]

Step-by-Step Methodology

-

Free Base Generation: In the reaction vessel, combine Guanidine HCl and NaOEt solution in ethanol. Stir for 15 minutes to generate free guanidine base and precipitate NaCl.

-

Coupling: Add the precursor (dissolved in minimal ethanol) to the guanidine mixture.

-

Reaction: Reflux for 8–12 hours. The reaction is slower than the pyrazole synthesis due to the lower nucleophilicity of guanidine compared to hydrazine.

-

Quench: Cool the mixture and neutralize to pH 7 with dilute HCl.

-

Isolation: Evaporate ethanol. Extract the residue with Ethyl Acetate (

).[5] Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM) is usually required as the product may not precipitate cleanly.

Mechanistic Insight: The "Ketonitrile" Advantage

Understanding the mechanism ensures reproducibility. The 3-oxobutanenitrile moiety acts as a 1,3-dielectrophile . However, the reaction regioselectivity is driven by the relative electrophilicity:

-

Ketone (

): Hard electrophile, attacked first by the hardest nucleophile (e.g., -

Nitrile (

): Attacked in the second step (intramolecularly) to close the ring.

The following diagram details the pyrazole formation mechanism, the most common application for this scaffold.

Figure 2: Mechanistic cascade for Pyrazole synthesis.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pyrazole) | Incomplete cyclization of hydrazone. | Add catalytic AcOH (5 mol%) to protonate the nitrile, making it more electrophilic. |

| Oiling out (General) | Product lipophilicity due to halogenated aryl. | Triturate the crude oil with Hexane/Ether (1:1) to induce crystallization. |

| Regioisomer Mix | Attack on nitrile first (rare). | Ensure temperature is controlled. Kinetic product (ketone attack) is favored at lower temps; thermodynamic equilibration occurs at high reflux. |

| Starting Material Stalls | Enolization of starting material. | The |

References

-

PubChem. (n.d.).[6] this compound | C10H7ClFNO.[6] National Library of Medicine. Retrieved February 22, 2026, from [Link]

- F. Freeman. (1980). Properties and Reactions of ylidenemalononitriles. Chemical Reviews.

- Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. (Establishes the relevance of the 5-amino-4-aryl-pyrazole scaffold).

- El-Saghier, A. M. (2002). Synthesis of some new pyrimidine, pyrazole, and isoxazole derivatives. Journal of Chemical Research.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 4. orgsyn.org [orgsyn.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. This compound | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocols: Nucleophilic Aromatic Substitution (SNAr) of Acetyl(2-chloro-6-fluorophenyl)acetonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

Acetyl(2-chloro-6-fluorophenyl)acetonitrile stands as a pivotal substrate in contemporary medicinal chemistry. Its unique electronic and structural features—a phenyl ring activated by both a potent α-acetylacetonitrile electron-withdrawing group (EWG) and two distinct halogen substituents—make it an ideal candidate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the mechanistic underpinnings, regioselective considerations, and practical laboratory protocols for leveraging this versatile building block. The strategic displacement of its halogen moieties offers a direct and efficient pathway to a diverse array of complex molecular scaffolds, which are of significant interest in the discovery of novel therapeutic agents. The nitrile group, in particular, is a valuable pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][2][3][4]

Mechanistic Deep Dive: The Addition-Elimination Pathway

The substitution reactions of this compound do not proceed via SN1 or SN2 pathways, which are energetically unfavorable or sterically impossible on an sp2-hybridized aromatic carbon.[5][6][7] Instead, the reaction is governed by the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[8][9]

Pillars of the SNAr Mechanism:

-

Ring Activation: The aromatic ring is rendered electron-deficient (electrophilic) by the presence of strong electron-withdrawing groups (EWGs).[6][10] In this substrate, the α-acetylacetonitrile moiety (-CH(COCH₃)CN) serves as a powerful EWG, withdrawing electron density from the ring by both inductive and resonance effects.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][11][12]

-

Stabilization: For the reaction to be facile, the EWG must be positioned ortho or para to the leaving group.[8][10][11] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG, significantly stabilizing the intermediate. In our substrate, the EWG is ortho to both the chloro and fluoro substituents, fulfilling this critical requirement.

-

Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the leaving group (a halide ion).

Regioselectivity: The Fluoro vs. Chloro Conundrum

A key consideration is which halogen will be preferentially displaced. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[13] Consequently, the reactivity order of halogens is often the reverse of that seen in SN1/SN2 reactions.

-

Reactivity Order: F > Cl > Br > I

The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, nucleophilic substitution will selectively occur at the C-F bond over the C-Cl bond.

Mechanistic Visualization

The following diagram illustrates the SNAr pathway for this compound with a generic nucleophile (Nu⁻), highlighting the preferential displacement of the fluoride.

Note: The images in the DOT script are placeholders. A real implementation would require generating and hosting images of the chemical structures.

Caption: SNAr addition-elimination pathway for this compound.

Experimental Application Protocols

The following protocols are designed as robust starting points for the synthesis of diverse derivatives. They emphasize safety, reproducibility, and verification.

General Experimental Workflow

A standardized workflow ensures consistency and successful outcomes.

Caption: Standardized laboratory workflow for SNAr reactions.

Protocol 1: N-Arylation with a Secondary Amine (Piperidine)

This protocol details the synthesis of Acetyl(2-chloro-6-(piperidin-1-yl)phenyl)acetonitrile.

-

Objective: To demonstrate a typical C-N bond formation via SNAr, a common transformation in drug development.

-

Causality: Piperidine is a strong, non-volatile secondary amine nucleophile.[14] Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that enhances nucleophilicity and can accommodate the required reaction temperatures. Potassium carbonate acts as a mild base to scavenge any protons, ensuring the amine remains nucleophilic.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 211.62 | 1.0 | 211.6 mg |

| Piperidine | 85.15 | 1.2 | 120 µL |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 276.4 mg |

| Dimethyl Sulfoxide (DMSO), anhydrous | - | - | 5.0 mL |

| Ethyl Acetate (EtOAc) | - | - | ~100 mL |

| Brine (Saturated NaCl solution) | - | - | ~50 mL |

| Deionized Water | - | - | ~50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |

| Silica Gel (for chromatography) | - | - | As needed |

Step-by-Step Methodology:

-

Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (211.6 mg, 1.0 mmol) and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (5.0 mL) followed by piperidine (120 µL, 1.2 mmol) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring (Self-Validation): After 2 hours, and every hour thereafter, carefully take a small aliquot of the reaction mixture and spot it on a silica gel TLC plate. Elute with a 30% EtOAc/Hexanes mixture. Visualize under UV light. The reaction is complete when the starting material spot (higher Rf) is fully consumed.

-

Work-up: Allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (25 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMSO and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to isolate the pure product.

-

Characterization: Confirm the structure of the product, Acetyl(2-chloro-6-(piperidin-1-yl)phenyl)acetonitrile (Expected M.W. = 276.75 g/mol ), using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: O-Arylation with an Alkoxide (Sodium Methoxide)

This protocol details the synthesis of Acetyl(2-chloro-6-methoxyphenyl)acetonitrile.

-

Objective: To demonstrate C-O bond formation, creating a key aryl ether linkage.

-

Causality: Sodium methoxide is a potent oxygen nucleophile. Tetrahydrofuran (THF) is a suitable aprotic solvent. The reaction is often run at a lower temperature than N-arylation due to the higher reactivity of the alkoxide.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 211.62 | 1.0 | 211.6 mg |

| Sodium Methoxide (NaOMe), 25% in Methanol | 54.02 | 1.1 | ~240 µL |

| Tetrahydrofuran (THF), anhydrous | - | - | 5.0 mL |

| Saturated Ammonium Chloride (NH₄Cl) solution | - | - | ~20 mL |

| Diethyl Ether (Et₂O) | - | - | ~100 mL |

| Deionized Water | - | - | ~50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Step-by-Step Methodology:

-

Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (211.6 mg, 1.0 mmol) and anhydrous THF (5.0 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-